molecular formula C10H20O6 B12046702 2,3,4,6-Tetra-O-methylhexose CAS No. 15075-09-9

2,3,4,6-Tetra-O-methylhexose

Cat. No.: B12046702
CAS No.: 15075-09-9
M. Wt: 236.26 g/mol
InChI Key: LMWNQPUYOLOJQP-UHFFFAOYSA-N
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Description

2,3,4,6-Tetra-O-methyl-D-mannose is a methylated derivative of D-mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the substitution of four hydroxyl groups with methoxy groups, resulting in a molecule with the chemical formula C10H20O6 and a molecular weight of 236.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetra-O-methyl-D-mannose can be synthesized through the methylation of D-mannose. One common method involves the use of methyl iodide (CH3I) and a strong base such as silver oxide (Ag2O) to replace the hydroxyl groups with methoxy groups . The reaction typically proceeds under mild conditions and results in high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for 2,3,4,6-Tetra-O-methyl-D-mannose are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-methyl-D-mannose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Mechanism of Action

The mechanism by which 2,3,4,6-Tetra-O-methyl-D-mannose exerts its effects is primarily related to its role as a methylated sugar. The methoxy groups influence the compound’s reactivity and interactions with other molecules. In biological systems, it can affect glycosylation processes, altering the structure and function of glycoproteins and glycolipids . The specific molecular targets and pathways involved depend on the context of its use, whether in metabolic studies or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetra-O-methyl-D-mannose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its behavior in chemical reactions and biological systems can differ significantly from other methylated sugars, making it a valuable compound for targeted research and applications .

Properties

CAS No.

15075-09-9

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

5-hydroxy-2,3,4,6-tetramethoxyhexanal

InChI

InChI=1S/C10H20O6/c1-13-6-7(12)9(15-3)10(16-4)8(5-11)14-2/h5,7-10,12H,6H2,1-4H3

InChI Key

LMWNQPUYOLOJQP-UHFFFAOYSA-N

Isomeric SMILES

COC[C@H]([C@H]([C@@H]([C@@H](C=O)OC)OC)OC)O

Canonical SMILES

COCC(C(C(C(C=O)OC)OC)OC)O

Origin of Product

United States

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